1,3-Dioxolane-4,4,5,5-d4

Description

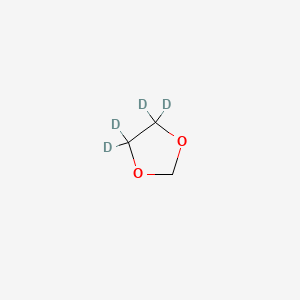

Structure

3D Structure

Properties

CAS No. |

42219-54-5 |

|---|---|

Molecular Formula |

C3H6O2 |

Molecular Weight |

78.103 |

IUPAC Name |

4,4,5,5-tetradeuterio-1,3-dioxolane |

InChI |

InChI=1S/C3H6O2/c1-2-5-3-4-1/h1-3H2/i1D2,2D2 |

InChI Key |

WNXJIVFYUVYPPR-LNLMKGTHSA-N |

SMILES |

C1COCO1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 1,3-Dioxolane-4,4,5,5-d4

Advanced Characterization, Synthesis, and Application in Cationic Polymerization

Executive Summary

1,3-Dioxolane-4,4,5,5-d4 is the tetradeuterated isotopologue of 1,3-dioxolane, a cyclic acetal widely utilized as a solvent, comonomer, and reagent. Unlike its proteo-analog, the d4-variant possesses a fully deuterated ethylene bridge, rendering the C4 and C5 positions NMR-silent in proton spectroscopy. This unique property makes it an indispensable tool for mechanistic elucidation in Cationic Ring-Opening Polymerization (CROP) and as a stable internal standard in metabolic profiling.[1]

This guide moves beyond basic datasheet parameters to provide a self-validating synthesis workflow, spectroscopic interpretation, and a mechanistic breakdown of its behavior in polymerization.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6]

The physical behavior of the d4-isotopologue closely mimics the non-deuterated parent, with slight deviations in density and boiling point due to the kinetic isotope effect and mass difference.

| Property | Value / Description | Notes |

| Chemical Name | This compound | |

| CAS Number | 42219-54-5 | |

| Molecular Formula | ||

| Molecular Weight | 78.11 g/mol | +4.03 Da vs. Proteo (74.08) |

| Appearance | Clear, colorless liquid | Ethereal odor |

| Boiling Point | ~78 °C | Atmospheric pressure |

| Density | ~1.12 g/mL | Estimated (Proteo is 1.06 g/mL) |

| Solubility | Miscible in water, THF, ether | Hygroscopic |

| Stability | Prone to peroxide formation | Requires BHT stabilization |

Synthesis & Manufacturing Protocol

Objective: Synthesis of this compound via acid-catalyzed acetalization.

The "Self-Validating" Workflow

Reagents:

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

-

Charge: Add Ethylene Glycol-d4 (1.0 eq), Paraformaldehyde (1.1 eq), and p-TsOH (0.01 eq) to the flask. Add Toluene (approx. 5 mL per gram of glycol).[1]

-

Reflux: Heat the mixture to reflux (~110°C). As the reaction proceeds, water will separate in the Dean-Stark trap.

-

Endpoint: The reaction is complete when water collection ceases (typically 2-4 hours).[1]

-

Neutralization: Cool to RT. Add a small amount of solid

to neutralize the acid catalyst.[1] This prevents reversal of the reaction during distillation.[1] -

Purification: Fractionally distill the mixture. The product (bp 78°C) will distill after the toluene/water azeotrope is cleared.[1]

-

Stabilization: Add 75 ppm BHT (Butylated hydroxytoluene) to the distillate immediately to inhibit peroxide formation.

Workflow Visualization

Figure 1: Acid-catalyzed synthesis workflow utilizing azeotropic distillation to drive the equilibrium toward the cyclic acetal.

Spectroscopic Characterization (Quality Control)

To validate the isotopic purity of the synthesized material, NMR is the primary tool. The absence of specific signals confirms the d4-structure.

Proton NMR ( -NMR)

In non-deuterated 1,3-dioxolane, two distinct signals are observed:

- 4.85 ppm (Singlet, 2H): Protons on C2 (Acetal carbon).[1]

- 3.85 ppm (Singlet, 4H): Protons on C4/C5 (Ethylene bridge).[1]

In this compound:

- 4.85 ppm: Remains visible (Singlet, 2H).[1] The C2 position is not deuterated.[1]

- 3.85 ppm: Silent. The disappearance of this peak is the primary confirmation of successful synthesis.[1] Any residual signal here indicates incomplete deuteration or proton exchange.[1]

Carbon NMR ( -NMR)

-

C2 (Acetal): Appears as a singlet at ~95 ppm.[1]

-

C4/C5 (Ethylene): Appears at ~64 ppm.[1] Due to coupling with deuterium (

), this signal splits into a quintet (or septet depending on resolution) and decreases significantly in intensity due to the lack of Nuclear Overhauser Effect (NOE) and splitting.[1]

Applications: Cationic Ring-Opening Polymerization (CROP)

The most sophisticated application of 1,3-dioxolane-d4 is in polymer science, specifically as a mechanistic probe in Cationic Ring-Opening Polymerization (CROP).

The Mechanism: ACE vs. AM

Polymerization of dioxolane proceeds via two competing mechanisms:

-

Active Chain End (ACE): The growing chain carries a positive charge (oxonium ion) at the end.[1]

-

Activated Monomer (AM): The monomer is protonated and attacks a neutral chain end (hydroxyl group).[1]

Researchers use the d4-analog to track "scrambling."[1] If the polymer backbone retains the distinct

Mechanistic Pathway Diagram[1]

Figure 2: Competition between Active Chain End (ACE) and Activated Monomer (AM) mechanisms. Transacetalization leads to randomization of the d4-blocks.

Handling & Safety: The Peroxide Threat

As a cyclic ether, 1,3-dioxolane-d4 is susceptible to autoxidation upon exposure to air, forming potentially explosive peroxides.[1]

-

Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) in amber glass.

-

Testing: Before distillation or high-temperature use, test for peroxides using KI starch paper.[1]

-

Inhibition: Commercial samples should always contain BHT (2,6-Di-tert-butyl-4-methylphenol).[1]

-

Flash Point: The flash point is low (~2°C).[1] Use spark-proof equipment.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12586, 1,3-Dioxolane. Retrieved from [Link][1]

-

Gente, G. et al. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane.[1][3] Polymer Chemistry.[1][3][4] Retrieved from [Link]

-

Kubisa, P. (2005). Ionic liquids as solvents for polymerization.[1] Progress in Polymer Science.[1] (Contextual reference for CROP mechanisms in alternative solvents).

Sources

- 1. 1,3-Dioxolane | C3H6O2 | CID 12586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 3. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

1,3-Dioxolane-4,4,5,5-d4 CAS number and identifiers

Advanced Applications in Deuterated Pharmacotherapy and Organic Synthesis

Executive Summary & Chemical Identity

1,3-Dioxolane-4,4,5,5-d4 (CAS: 42219-54-5) is a isotopically labeled heterocyclic acetal where the ethylene bridge is fully deuterated, while the methylene bridge at the C2 position remains protonated.

In the context of modern drug development, this compound serves a dual critical function:

-

Metabolic Stability Probe: It utilizes the Primary Kinetic Isotope Effect (PKIE) to block oxidative metabolism at the ethylene bridge, a common site for cytochrome P450-mediated ring opening.[1]

-

Synthetic Building Block: It acts as a precursor for introducing stable isotopic labels into antiviral agents (e.g., Acyclovir-d4) and nucleoside analogs.[1]

Chemical Identifiers & Physical Properties

The following data synthesizes established properties of the non-deuterated parent with specific isotopic adjustments.

| Parameter | Data | Notes |

| CAS Number | 42219-54-5 | Specific to 4,4,5,5-d4 isotopologue |

| Chemical Formula | ||

| Molecular Weight | 78.11 g/mol | ~5.4% heavier than non-deuterated (74.[1]08) |

| Structure | Cyclic Acetal | Ethylene bridge ( |

| Boiling Point | 74–75 °C | Similar to parent; isotope effect on BP is negligible here |

| Density | ~1.12 g/mL | Estimated increase due to deuterium mass |

| Solubility | Miscible with water, THF | Hygroscopic; susceptible to hydrolysis |

| Stability | Peroxide former | Requires stabilization (e.g., BHT) |

Synthesis Protocol: Acid-Catalyzed Condensation

Objective: Synthesis of this compound via azeotropic dehydration.

Mechanistic Rationale

The synthesis relies on the reversible acetalization of Ethylene Glycol-d4 with Paraformaldehyde .[1]

-

Why Paraformaldehyde? It provides a stoichiometric source of anhydrous formaldehyde, minimizing initial water content which drives the equilibrium backward.

-

Why Toluene? It forms a low-boiling azeotrope with water, allowing for the continuous removal of the byproduct via a Dean-Stark apparatus, essentially leveraging Le Chatelier’s principle to drive the reaction to completion.

-

Why p-TSA? p-Toluenesulfonic acid provides a non-volatile proton source to activate the carbonyl oxygen without contaminating the distillate.[1]

Visual Workflow (Reaction Pathway)

Figure 1: Acid-catalyzed cyclization pathway utilizing azeotropic water removal to favor product formation.[1]

Step-by-Step Methodology

-

Reagent Preparation:

-

Charge a 500 mL Round Bottom Flask (RBF) with Ethylene Glycol-d4 (1.0 eq, CAS 2219-51-4).[1]

-

Add Paraformaldehyde (1.1 eq) to ensure consumption of the expensive deuterated glycol.[1]

-

Add Toluene (solvent volume approx.[1][2] 5x glycol volume).[1]

-

Add p-Toluenesulfonic acid (p-TSA) (0.01 eq) as catalyst.[1]

-

-

Reaction Phase:

-

Purification:

-

Cool the mixture to room temperature.

-

Neutralize the catalyst with a small amount of Sodium Bicarbonate (

) to prevent acid-catalyzed hydrolysis during distillation.[1] -

Perform Fractional Distillation .

-

Collect the fraction boiling at 73–75°C.

-

Critical Step: Stabilize immediately with BHT (Butylated hydroxytoluene) if storing, as dioxolanes form peroxides upon air exposure.[1]

-

Application in Drug Development: The Deuterium Switch

The strategic value of this compound lies in the Deuterium Switch technique.

Metabolic Stability Mechanism

In many bioactive molecules, the dioxolane ring is a metabolic "soft spot." Cytochrome P450 enzymes often oxidize the C-H bonds adjacent to oxygen.[1] By substituting Hydrogen with Deuterium (C-D), the carbon-deuterium bond cleavage becomes the rate-limiting step.[1]

-

C-D Bond Strength: The C-D bond is shorter and stronger (~1.2–1.5 kcal/mol stronger) than the C-H bond due to a lower zero-point energy.[1]

-

Result: This induces a Kinetic Isotope Effect (KIE), significantly slowing down ring opening and extending the drug's half-life (

) without altering binding affinity.[1]

Visualizing the Kinetic Isotope Effect

Figure 2: The Kinetic Isotope Effect (KIE) reduces the rate of P450-mediated oxidation, extending therapeutic duration.

Quality Control & Verification

To ensure the integrity of the synthesized this compound, the following analytical validations are required:

-

H-NMR (Proton NMR):

-

GC-MS (Gas Chromatography-Mass Spectrometry):

References

-

Pharmaffiliates. (n.d.). This compound Product Data. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.).[1] Synthesis of Acetals and 1,3-Dioxolanes. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization and Application of 1,3-Dioxolane-4,4,5,5-d4

Executive Summary

1,3-Dioxolane-4,4,5,5-d4 (CAS: 42219-54-5) is a selectively deuterated isotopologue of 1,3-dioxolane where the ethylene backbone is fully deuterated, while the acetal carbon (C2) retains its protons. This specific labeling pattern renders the molecule indispensable for two primary applications in pharmaceutical research:

-

NMR Spectroscopy: It serves as a "silent" background solvent or internal standard for analytes with signals in the 3.5–4.0 ppm region, eliminating spectral overlap common with the parent 1,3-dioxolane.[1]

-

Metabolic Stability Profiling: It is used to probe the Kinetic Isotope Effect (KIE) during the oxidative metabolism of cyclic acetals, specifically blocking cytochrome P450-mediated oxidation at the 4 and 5 positions.[1]

This guide provides a validated spectroscopic atlas, synthesis workflow, and mechanistic application logic for researchers utilizing this isotopologue.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

The distinction between the d4 isotopologue and the fully deuterated (d6) analog is critical for spectral interpretation.[1]

| Property | Data | Notes |

| Chemical Name | This compound | |

| CAS Number | 42219-54-5 | Distinct from parent (646-06-0) |

| Molecular Formula | ||

| Molecular Weight | 78.11 g/mol | +4.03 Da shift from parent |

| Boiling Point | 75–76 °C | Isotope effect on BP is negligible |

| Density | ~1.10 g/mL | Higher than parent (1.06 g/mL) due to mass |

| Appearance | Colorless Liquid | Hygroscopic; stabilize with BHT if needed |

Spectroscopic Atlas

The following data represents the "fingerprint" of high-purity (>99 atom% D) this compound.

Nuclear Magnetic Resonance (NMR)

The utility of this compound lies in its simplified proton spectrum.[1]

H NMR (300 MHz, CDCl

)

| Position | Shift ( | Multiplicity | Integration | Assignment |

| C2-H | 4.92 | Singlet (s) | 2H | Acetal protons (Unlabeled) |

| C4,5-D | Silent | - | - | Deuterated backbone |

| Residual | 3.88 | Multiplet | <1% | Residual protio species (impurity) |

Analyst Note: In the parent compound, the C4,5 protons appear as a strong singlet at 3.88 ppm. In the d4 analog, this region is effectively "erased," allowing for the observation of analyte signals (e.g., sugars, PEG chains) that typically crowd this window.

C NMR (75 MHz, CDCl

)

| Position | Shift ( | Multiplicity | Mechanistic Insight | |

| C2 | 95.3 | Singlet | - | Carbon attached to H is unaffected.[1] |

| C4,5 | 64.1 | Quintet | ~22 Hz | Upfield isotope shift (~0.8 ppm).[1] Split into 1:2:3:2:1 quintet due to coupling with two attached deuteriums ( |

Vibrational Spectroscopy (IR)[1]

The substitution of Hydrogen with Deuterium increases the reduced mass of the oscillator, lowering the vibrational frequency (

-

C-H Stretch (C2): 2860–2920 cm

(Remains unchanged).[1] -

C-D Stretch (C4,5): 2100–2200 cm

.[1]-

Diagnostic Value: The appearance of strong bands in the 2100–2200 cm

"silent region" confirms the successful incorporation of deuterium into the ethylene backbone.[1]

-

Mass Spectrometry (EI, 70 eV)

-

Molecular Ion (

): m/z 78 (Base peak or high intensity).[1] -

Fragmentation:

Synthesis & Purification Protocol

Objective: Synthesis of this compound via acid-catalyzed condensation.

Precursors: Paraformaldehyde (Solid) + Ethylene Glycol-d4 (

Experimental Workflow

The reaction relies on the Dean-Stark principle to remove water, driving the equilibrium toward the acetal.[1]

Figure 1: Synthesis of 1,3-Dioxolane-d4 via acid-catalyzed acetalization.[1][2] The removal of water is the critical rate-determining step for yield.

Step-by-Step Protocol:

-

Charge: In a 250 mL Round Bottom Flask, combine Ethylene Glycol-d4 (1.0 eq), Paraformaldehyde (1.1 eq), and p-Toluenesulfonic acid (pTSA, 0.01 eq).

-

Solvent: Add anhydrous Toluene (solvent carrier for azeotrope).[1]

-

Reflux: Attach a Dean-Stark apparatus. Reflux at ~110°C until water collection ceases (approx 4-6 hours).[1]

-

Neutralization: Cool to RT. Add

to neutralize pTSA (prevents reversal/polymerization).[1] -

Distillation: Perform fractional distillation. 1,3-Dioxolane-d4 boils at ~75°C.

-

QC: Verify C-D purity via

H NMR (absence of 3.88 ppm signal).

Application: Metabolic Stability & Isotope Effects[1]

In drug development, 1,3-dioxolane moieties are often metabolic "soft spots." Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) attack the C-H bonds alpha to the oxygen.[1]

By using the d4-analog, researchers can exploit the Deuterium Kinetic Isotope Effect (DKIE) .[1] The C-D bond is stronger than the C-H bond (lower zero-point energy), making the abstraction of the deuterium atom the rate-limiting step.

Mechanism of Action[8]

Figure 2: The Deuterium Kinetic Isotope Effect (DKIE).[1] Substituting C-H with C-D at the 4,5-positions slows down the rate-determining step (

Interpretation for Drug Design:

If

References

-

Pharmaffiliates. (n.d.). This compound Product Data. Retrieved October 26, 2023, from [Link]

-

National Institute of Standards and Technology (NIST). (2023).[1] 1,3-Dioxolane Gas Phase IR Spectrum. NIST Chemistry WebBook.[1] Retrieved October 26, 2023, from [Link](Note: Reference for parent compound spectral baseline).[1]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1] Retrieved October 26, 2023, from [Link]

Sources

potential applications of deuterated 1,3-Dioxolane

An In-depth Technical Guide to the Potential Applications of Deuterated 1,3-Dioxolane

Abstract

The strategic incorporation of deuterium into molecular scaffolds represents a sophisticated approach in modern chemistry, offering subtle yet profound modifications to a molecule's physicochemical and biological properties. This guide explores the untapped potential of deuterated 1,3-dioxolane, a versatile heterocyclic compound. By leveraging the kinetic isotope effect (KIE), deuteration of the 1,3-dioxolane moiety opens new avenues in pharmaceutical development, advanced materials science, and analytical chemistry. We will delve into the foundational principles of deuteration, the synthesis and properties of deuterated 1,3-dioxolane, and its prospective applications, supported by detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The Scientific Foundation: Deuteration and the Kinetic Isotope Effect

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (¹H).[1] This seemingly minor alteration has significant consequences at the molecular level. The increased mass of deuterium leads to a lower vibrational frequency in a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1] Consequently, the C-D bond has a lower zero-point energy, meaning more energy is required to break it. This phenomenon gives rise to the Kinetic Isotope Effect (KIE) , where a chemical reaction involving the cleavage of a C-D bond proceeds at a slower rate than the equivalent reaction with a C-H bond.[2][3]

The practical implication of the KIE is profound: by selectively replacing hydrogen atoms with deuterium at metabolically vulnerable sites, we can slow down enzymatic degradation pathways.[4] This strategy has been successfully employed to enhance the pharmacokinetic profiles of drugs, leading to improved efficacy, reduced dosing frequency, and potentially lower toxicity.[5] The deuterium effect, expressed as the ratio kH/kD, can result in reaction rates that are 7 to 8 times slower, providing a powerful tool for molecular design.[3]

Synthesis and Physicochemical Properties

The parent 1,3-dioxolane is a heterocyclic acetal typically synthesized through the acid-catalyzed condensation of ethylene glycol with formaldehyde.[6][7] The synthesis of deuterated 1,3-dioxolane can be readily achieved by employing deuterated starting materials. For instance, reacting deuterated formaldehyde (D₂CO) with ethylene glycol or reacting formaldehyde with deuterated ethylene glycol (d₄-ethylene glycol) under similar acidic conditions will yield the corresponding deuterated 1,3-dioxolane isotopologues.

A general synthesis protocol is outlined below:

Protocol 1: Synthesis of 1,3-Dioxolane-d₂ (at the 2-position)

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethylene glycol (1.0 eq) and a suitable solvent such as toluene.

-

Reagents: Add paraformaldehyde-d₂ (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. Water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC.

-

Workup: Upon completion, cool the reaction mixture. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter. The deuterated 1,3-dioxolane can be purified by fractional distillation.

The primary physical differences between 1,3-dioxolane and its deuterated analogs are summarized in the table below. While properties like boiling point and melting point remain largely unchanged, a notable increase in molar mass and density is observed.

| Property | 1,3-Dioxolane | Deuterated 1,3-Dioxolane (d₆) | Justification / Reference |

| Chemical Formula | C₃H₆O₂ | C₃D₆O₂ | Isotopic Substitution |

| Molar Mass | 74.08 g/mol | 80.12 g/mol | Increased mass of deuterium |

| Density | ~1.06 g/cm³ | >1.06 g/cm³ | Increased mass in the same volume[8] |

| Boiling Point | 75 °C | ~75-76 °C | Isotopic substitution has minimal effect on boiling point[8] |

| Melting Point | -95 °C | ~-95 °C | Isotopic substitution has minimal effect on melting point[8] |

| Appearance | Clear, colorless liquid | Clear, colorless liquid | No change in electronic structure[9] |

Potential Application I: Pharmaceutical Development

The 1,3-dioxolane scaffold is present in numerous biologically active compounds and serves as a crucial intermediate in pharmaceutical synthesis.[10][11] Deuteration offers a powerful strategy to enhance the therapeutic potential of these molecules.

Metabolic Stabilization and Pharmacokinetic Enhancement

For an active pharmaceutical ingredient (API) containing a 1,3-dioxolane moiety, the methylene protons can be susceptible to metabolic oxidation by cytochrome P450 enzymes. This metabolic pathway can lead to rapid clearance or the formation of undesired or toxic metabolites. By replacing these protons with deuterium, the rate of this metabolic oxidation can be significantly reduced due to the KIE.

Hypothetical Case Study: Consider an antiviral drug where the 1,3-dioxolane ring is essential for binding but is also a site of metabolic instability.

Caption: Deuteration slows CYP450 metabolism via the Kinetic Isotope Effect.

This metabolic blocking can lead to:

-

Increased Half-Life: The drug remains in the body for a longer duration, potentially reducing the number of doses required per day.[5]

-

Enhanced Bioavailability: More of the active drug reaches systemic circulation.[5]

-

Improved Safety Profile: Reduced formation of potentially toxic metabolites.[5][12]

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

-

Preparation: Prepare stock solutions (10 mM in DMSO) of the non-deuterated drug and its deuterated analog.

-

Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing HLM (final concentration 0.5 mg/mL) and a NADPH regenerating system in phosphate buffer (pH 7.4).

-

Initiation: Pre-warm the mixture to 37°C. Initiate the reaction by adding the test compound (final concentration 1 µM).

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

-

Data Interpretation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½). A significantly longer t½ for the deuterated analog indicates improved metabolic stability.

Modulators of Drug Resistance

Research has shown that certain 1,3-dioxolane derivatives can act as modulators to overcome multidrug resistance (MDR) in cancer cells, a phenomenon often mediated by the P-glycoprotein (p-gp) efflux pump.[13] Deuterating these modulators at key positions could enhance their metabolic stability, prolonging their action and potentially allowing for lower, more effective dosing with reduced off-target effects.

Potential Application II: Advanced Materials

The applications of 1,3-dioxolane extend to materials science, particularly in polymer chemistry and energy storage, where deuteration can offer unique advantages.[14][15]

Enhanced Polymer Stability

1,3-Dioxolane is a comonomer used in the production of polyacetals, which are engineering thermoplastics.[8] The degradation of these polymers can be initiated by thermal or oxidative processes that involve the cleavage of C-H bonds. By synthesizing polyacetals with deuterated 1,3-dioxolane units, the resulting polymer chains could exhibit enhanced thermal and oxidative stability due to the stronger C-D bonds, thereby extending the material's service life in demanding applications.

Caption: Workflow for evaluating the stability of deuterated polymers.

Next-Generation Battery Electrolytes

In the energy sector, 1,3-dioxolane is a key component in electrolytes for lithium batteries.[15] The longevity and safety of these batteries are often limited by the gradual decomposition of the electrolyte at the electrode surfaces. These decomposition reactions frequently involve hydrogen abstraction from the solvent molecules. Utilizing deuterated 1,3-dioxolane as an electrolyte solvent could slow these degradation pathways, leading to:

-

Longer Cycle Life: Reduced electrolyte decomposition allows for more charge-discharge cycles.

-

Improved Safety: A more stable electrolyte reduces the risk of gas generation and thermal runaway.

-

Higher Voltage Compatibility: Enhanced stability may allow for use with next-generation high-voltage cathode materials.[14]

Potential Application III: Analytical Chemistry & Mechanistic Studies

Specialized NMR Solvent

Deuterated solvents are indispensable in NMR spectroscopy for avoiding large, interfering solvent signals. While common deuterated solvents suffice for many applications, deuterated 1,3-dioxolane could serve as a niche aprotic solvent with unique properties.[15] Its ability to dissolve a wide range of polar polymers and organic compounds makes it a valuable alternative for NMR studies of specific analytes that have poor solubility in more conventional NMR solvents.[15]

Mechanistic Tracer Studies

The kinetic isotope effect is a cornerstone for elucidating reaction mechanisms.[16][17] Deuterated 1,3-dioxolane can be used as a probe in mechanistic studies. By comparing the reaction rates or product distributions of reactions involving deuterated versus non-deuterated 1,3-dioxolane, chemists can determine whether a C-H bond on the dioxolane ring is broken in the rate-determining step of the reaction.[17] This provides invaluable insight into the transition state of the reaction.

Conclusion

Deuterated 1,3-dioxolane is more than a simple isotopic variant; it is a platform for innovation across multiple scientific disciplines. By harnessing the fundamental principles of the kinetic isotope effect, researchers can design more robust pharmaceuticals with superior pharmacokinetic profiles, develop more durable polymers and safer, longer-lasting batteries, and gain deeper insights into complex chemical reactions. While many of these applications are prospective, they are grounded in established scientific principles and represent exciting frontiers for exploration. This guide serves as a foundational resource to inspire and equip scientists to unlock the full potential of this versatile deuterated compound.

References

-

ResearchGate . (2026-01-01). Synthesis and properties of poly(1,3-dioxolane) in-situ quasi-solid-state electrolytes via rare-earth triflate catalyst. Available from: [Link]

-

Neuland Labs . (2021-12-01). Deuterated Drug Molecules: Perfecting the Gamechanger. Available from: [Link]

-

Silver Fern Chemical . Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Available from: [Link]

-

C&EN . From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. Available from: [Link]

-

LookChem . (2026-01-24). Understanding 1,3-Dioxolane: Properties, Applications, and Sourcing. Available from: [Link]

-

Wikipedia . Dioxolane. Available from: [Link]

-

National Institutes of Health (NIH) . Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Available from: [Link]

-

YouTube . (2023-12-23). Making 1,3-Dioxolane. Available from: [Link]

-

Organic Chemistry Portal . Synthesis of 1,3-dioxolanes. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD . The Role of 1,3-Dioxolane in Pharmaceutical Synthesis and Formulation. Available from: [Link]

-

EPFL . Kinetic Isotope Effect: Principles and its use in mechanism investigation. Available from: [Link]

-

Macmillan Group, Princeton University . (2005-09-14). Kinetic Isotope Effects in Organic Chemistry. Available from: [Link]

-

Chemistry LibreTexts . (2024-05-04). Kinetic Isotope Effects. Available from: [Link]

-

PubMed . (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Available from: [Link]

- Google Patents. RU2036919C1 - Method of 1,3-dioxolane synthesis.

-

YouTube . (2025-08-11). What Is The Deuterium Kinetic Isotope Effect? - Chemistry For Everyone. Available from: [Link]

-

ResearchGate . (2025-08-07). 1,3-Dioxolane: A green solvent for the preparation of carbon nanotube-modified electrodes. Available from: [Link]

-

Wikipedia . Kinetic isotope effect. Available from: [Link]

-

PubChem . 1,3-Dioxolane. Available from: [Link]

-

National Institutes of Health (NIH) . (2023-06-05). Deuterium in drug discovery: progress, opportunities and challenges. Available from: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 6. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. Dioxolane - Wikipedia [en.wikipedia.org]

- 9. 1,3-Dioxolane | C3H6O2 | CID 12586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. isotope.com [isotope.com]

- 13. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. epfl.ch [epfl.ch]

- 17. macmillan.princeton.edu [macmillan.princeton.edu]

Strategic Sourcing and Technical Utilization of 1,3-Dioxolane-4,4,5,5-d4

Executive Summary

This technical guide provides a comprehensive analysis of 1,3-Dioxolane-4,4,5,5-d4 (CAS: 42219-54-5), a critical stable isotope-labeled heterocyclic acetal. Unlike general deuterated solvents, this specific isotopologue is engineered for precise mechanistic tracing in two high-value sectors: the synthesis of deuterated antiviral APIs (specifically Acyclovir-d4) and the investigation of solid-electrolyte interphase (SEI) formation in next-generation Lithium-Sulfur (Li-S) batteries.

This document details the commercial landscape, technical specifications, and validated experimental workflows for researchers requiring high-fidelity isotopic labeling.

Part 1: Technical Profile & Chemical Identity

The utility of this compound lies in its selective deuteration. By labeling the ethylene bridge (positions 4 and 5) while leaving the acetal carbon (position 2) protonated, researchers can isolate specific metabolic or reaction pathways involving ring-opening without interference from the acetal center.

Chemical Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 42219-54-5 |

| Molecular Formula | C₃H₂D₄O₂ |

| Molecular Weight | 78.10 g/mol |

| Isotopic Enrichment | ≥ 98 atom % D |

| Appearance | Colorless liquid |

| Boiling Point | ~75-76 °C (extrapolated from non-deuterated) |

| Solubility | Miscible with water, alcohol, ether, and acetone |

| Core Application | Precursor for hydroxy-ethoxy-methyl side chains; NMR silent solvent in 3.7–4.0 ppm region.[1][2] |

Structural Visualization

The following diagram illustrates the specific deuteration pattern and its fragmentation potential during ring-opening reactions.

Figure 1: Structural logic of this compound showing the selective deuteration of the ethylene bridge, crucial for tracing side-chain formation.

Part 2: Commercial Supply Landscape

Sourcing this compound requires navigating between general isotope suppliers and specialized API impurity manufacturers. It is frequently categorized as an intermediate for Acyclovir-d4 rather than a general-purpose solvent.

Validated Suppliers Table

The following suppliers have been verified to list CAS 42219-54-5.

| Supplier | Catalog / Product ID | Grade / Purity | Pack Sizes | Primary Market |

| Pharmaffiliates | PA STI 035440 | Pharmaceutical Ref. Std. | Custom / mg-g | API Impurities & Standards |

| Santa Cruz Biotech | sc-208846 (Verify) | Research Grade | Custom | Proteomics & Biochemicals |

| Splendid Lab | CSL-97539 | Custom Synthesis | mg to kg | Custom Synthesis (India) |

| Alfa Chemistry | ACM84642591 | >98% (GC) | 5mg - 1g | Research & Industrial |

| US Biological | Dioxolane-d4 | Highly Purified | 1mg - 5mg | Life Sciences |

Procurement Advisory:

-

Lead Times: Many suppliers treat this as a "Make-to-Order" item. Expect lead times of 2-4 weeks unless "In Stock" is explicitly verified.

-

Stabilizers: Standard 1,3-dioxolane is often stabilized with BHT (75 ppm) to prevent peroxide formation. Verify with the supplier if the deuterated version contains BHT , as this can introduce impurity signals in sensitive NMR or MS applications.

-

Cost: As a specialized intermediate, prices significantly exceed standard deuterated solvents (e.g., CDCl3). Budget accordingly for "mg" scale usage.

Part 3: Application Workflows & Protocols

Workflow A: Synthesis of Deuterated Acyclovir (Acyclovir-d4)

This is the primary commercial driver for this compound. The 1,3-dioxolane ring serves as a "masked" form of the hydroxy-ethoxy-methyl side chain.

Mechanism:

-

Acetolysis: this compound is treated with acetic anhydride and an acid catalyst (e.g., p-TsOH).

-

Ring Opening: The ring opens to form (2-acetoxyethoxy)methyl acetate-d4.

-

Coupling: This intermediate is coupled with a silylated guanine derivative.

-

Deprotection: Hydrolysis yields Acyclovir-d4.

Protocol Summary (Acetolysis Step):

-

Charge: Mix this compound (1 eq) with Acetic Anhydride (2.2 eq).

-

Catalyst: Add p-Toluenesulfonic acid (0.01 eq) under N2 atmosphere.

-

Reaction: Heat to 90°C for 2-4 hours. Monitor by GC-MS.

-

Workup: Neutralize with NaHCO3, extract with DCM, and distill.

-

Validation: 1H-NMR should show disappearance of the dioxolane singlet (4.8 ppm) and appearance of acetate methyl signals.

Workflow B: Mechanistic Tracing in Li-S Battery Electrolytes

1,3-Dioxolane (DOL) is a standard solvent for Li-S batteries due to its ability to polymerize and form a protective SEI. The d4 variant allows researchers to distinguish between the original solvent and reaction byproducts.

Experimental Setup:

-

Electrolyte Prep: Dissolve LiTFSI (1M) in a mixture of DME and this compound (1:1 v/v).

-

Cycling: Assemble Li-S coin cells and cycle for 50-100 cycles.

-

Post-Mortem Analysis: Disassemble cell in an Argon glovebox.

-

D-NMR / MS Analysis: Wash the anode with non-deuterated THF. Analyze the washings using Deuterium NMR (D-NMR).

-

Signal Logic: Signals corresponding to the -OCD2CD2O- polymer chain indicate ring-opening polymerization of the solvent initiated by the lithium anode.

-

Part 4: Quality Assurance & Handling

Verification Protocol (Self-Validating System)

Before using a new batch of this compound, execute this QC check to ensure isotopic purity and structural integrity.

Figure 2: Quality Control decision tree for verifying isotopic enrichment and chemical purity.

Storage & Safety[3]

-

Peroxide Hazard: Like all ethers, dioxolane can form explosive peroxides upon exposure to air.

-

Test: Use starch-iodide paper before distillation or heating.

-

Store: Under inert gas (Argon/Nitrogen) in a tightly sealed container, preferably over molecular sieves (3Å) to maintain dryness.

-

-

Hygroscopicity: The d4 variant is expensive; moisture contamination (H2O) will introduce proton signals that complicate NMR analysis. Always handle in a glovebox or using Schlenk techniques.

References

-

Pharmaffiliates . This compound Product Page (Cat: PA STI 035440). Retrieved from [Link]

-

Splendid Lab . Custom Synthesis Catalog: this compound. Retrieved from [Link]

-

American Chemical Suppliers (Alfa Chemistry) . Product Detail: this compound.[2][3][4][5][6][7][8] Retrieved from [Link]

-

National Institutes of Health (PubChem) . 1,3-Dioxolane Compound Summary (CAS 646-06-0 / Deuterated Analogues). Retrieved from [Link]

Sources

- 1. 1,3-Dioxolane, 99.5+%, pure, stabilized 1 L | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. 1,3-dioxolane suppliers USA [americanchemicalsuppliers.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

1,3-Dioxolane-4,4,5,5-d4 for quantitative NMR (qNMR) spectroscopy

Application Note: High-Precision Quantitative NMR (qNMR) using 1,3-Dioxolane-4,4,5,5-d4

Executive Summary

In the pharmaceutical and chemical industries, Quantitative NMR (qNMR) has evolved from a structural elucidation tool to a primary ratio method for purity determination, often replacing chromatographic techniques when reference standards are unavailable. This guide details the use of This compound as a specialized Internal Standard (IS).

While common standards like Maleic Acid or TCNB are widely used, they often clutter the aromatic or aliphatic regions. This compound offers a unique advantage: it provides a clean singlet in the "Silent Region" (4.5 – 5.5 ppm) , typically free of signals from saturated aliphatics and aromatics, while eliminating the multiplet interference seen in non-deuterated dioxolane.

Technical Profile & Mechanism

The Molecule

Standard 1,3-dioxolane exhibits two signal sets: a singlet at C2 (~4.8 ppm) and a multiplet at C4/C5 (~3.8 ppm). By deuterating positions 4 and 5, we silence the upfield multiplet, leaving only the C2 anomeric protons.

-

Chemical Formula:

-

Molecular Weight: 78.10 g/mol (approx., varies by isotopic enrichment)

-

Signal of Interest: Singlet,

ppm (Solvent dependent).

Physicochemical Properties

| Property | Value | Critical Note for qNMR |

| Boiling Point | ~75-78 °C | High Volatility. Risk of evaporation during weighing. |

| Solubility | Miscible with | "Universal" solubility allows use in |

| Stability | Acetal linkage | Acid Labile. Stable in base/neutral; hydrolyzes in acid (e.g., |

| Hygroscopicity | Moderate | Store in desiccator; minimize exposure to humid air. |

Experimental Protocol

Workflow Visualization

The following diagram outlines the critical path for qNMR analysis, highlighting the decision nodes for stability and solubility.

Figure 1: Critical workflow for this compound qNMR. Note the "Acid Sensitive" stop gate.

Step-by-Step Methodology

Step 1: Metrological Weighing (The Source of Truth)

-

Objective: Minimize uncertainty (

). -

Protocol:

-

Equilibrate the balance and IS to room temperature.

-

Use an anti-static gun on the weighing vessel.

-

Volatility Control: Because Dioxolane-d4 is volatile, do not weigh it into an open boat.

-

Technique: Weigh by difference using a gas-tight syringe or a closed vial.

-

Tare vial with solvent.

-

Add Sample (

). Record. -

Add IS (

) via syringe directly into solution to minimize headspace evaporation. Record immediately.

-

-

Step 2: Sample Preparation

-

Concentration: Aim for an IS:Analyte molar ratio of 1:1 to minimize dynamic range errors.

-

Solvent: Ensure the deuterated solvent (e.g.,

) is acid-free. Old

Step 3: Acquisition Parameters (Bruker/Varian Standard) To ensure quantitative accuracy (<1% error), the nuclei must fully relax between pulses.

| Parameter | Setting | Rationale |

| Pulse Angle | ||

| Spectral Width | 20 ppm (-2 to 18 ppm) | Ensures accurate baseline definition. |

| Relaxation Delay (d1) | ||

| Acquisition Time (aq) | Avoid truncation artifacts. | |

| Scans (ns) | Signal-to-Noise ratio drives precision. | |

| Temperature | 298 K (Controlled) | Prevents chemical shift drift. |

Step 4: Processing & Integration

-

Phasing: Apply zero-order and first-order phase correction manually.

-

Baseline: Use a polynomial baseline correction (ABS in TopSpin) over the integration regions.

-

Integration: Integrate the IS singlet (2H) and the Analyte signal (

H). Include "100-times-width" of the peak to capture Lorentzian wings.

Calculation & Traceability

The purity (

Where:

- : Integral area[1]

- : Number of protons (IS = 2)

- : Molecular Weight

- : Mass weighed

- : Purity (as a decimal)

Traceability Logic:

To claim "Certified" results, the

Validation & Troubleshooting

Linearity & Stability Check

Before running a campaign, validate the IS against a primary standard (e.g., Maleic Acid) to confirm the purity of the Dioxolane-d4 itself.

Figure 2: Stability validation workflow. If integrals drift >0.5%, hydrolysis is likely occurring.

Common Pitfalls

-

The "Split" Singlet: If the Dioxolane peak appears as a doublet or broadens, check the lock stability and shimming. High-field instruments (>600 MHz) may resolve small H-D couplings, but these are usually within the linewidth of standard qNMR.

-

Baseline Rolling: The "Silent Region" (4.5-5.5 ppm) is often near the water suppression region (if presaturation is used). Ensure the O1 offset is far from the Dioxolane peak.

-

Acidic Degradation: If you see new peaks appearing at ~9.6 ppm (Formaldehyde) or ~3.6 ppm (Ethylene Glycol-d4), your sample is too acidic. Add a buffer (e.g., Phosphate buffer in

) or switch IS.

References

-

BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR.[2] Available at: [Link]

-

NIST (National Institute of Standards and Technology). Standard Reference Materials for NMR. Available at: [Link]

-

Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Available at: [Link]

Sources

Advanced Reaction Monitoring via In-Situ NMR: Utilization of 1,3-Dioxolane-4,4,5,5-d4

Application Note: AN-NMR-DXL-04

Executive Summary

This technical guide outlines the protocol for utilizing 1,3-Dioxolane-4,4,5,5-d4 (hereafter DXL-d4 ) as a specialized probe and solvent system for in situ reaction monitoring.[1] Unlike fully deuterated solvents (e.g., DMSO-d6, CDCl3) used solely for locking and shimming, DXL-d4 offers a unique "spectral window" advantage.[1] By selectively deuterating the ethylene backbone (positions 4 and 5) while retaining the acetal protons (position 2), researchers can monitor the integrity of the dioxolane ring simultaneously with analytes that typically overlap in the crowded 3.5–4.0 ppm glycol region.

This protocol focuses on two primary applications:

-

Cationic Ring-Opening Polymerization (CROP) Kinetics: Monitoring monomer consumption without signal interference.[1]

-

Mechanistic Elucidation: Tracking acetal hydrolysis and exchange rates in metabolic stability studies.

Technical Specifications & Chemical Logic

The "Spectral Window" Advantage

Standard 1,3-dioxolane presents a multiplet at 3.8–3.9 ppm (4H, C4/5-H) and a singlet at 4.8 ppm (2H, C2-H).[1] The multiplet at 3.8 ppm is problematic because it obscures the "sugar region" (carbohydrates, PEG backbones, and aliphatic ethers).

DXL-d4 silences the 3.8 ppm region, rendering it transparent, while retaining the singlet at 4.8 ppm. This singlet serves as an intrinsic Internal Reaction Standard (IRS) , allowing for self-validated quantification of ring-opening events without the need for external standards like Toluene or TMS, which can induce phase separation or solvent effects.[1]

Physical Properties Table[1]

| Property | Value | Relevance to Protocol |

| Chemical Formula | C₃H₂D₄O₂ | Selective deuteration at C4, C5.[1] |

| Molecular Weight | 78.10 g/mol | Calculation of molarity for kinetics. |

| Boiling Point | 75°C | Suitable for reaction temps up to ~65°C. |

| ¹H NMR Signal (C2-H) | δ 4.82 ppm (Singlet) | Primary Probe: Indicates ring integrity.[1] |

| ¹H NMR Signal (C4/5-D) | Silent (in ¹H) | Spectral Window: Clears 3.5–4.0 ppm range.[1] |

| Dielectric Constant | ~7.13 | Moderate polarity; solubilizes polar organics. |

Protocol A: Kinetic Monitoring of Cationic Ring-Opening Polymerization (CROP)

Objective: Quantify the polymerization rate of 1,3-dioxolane derivatives using DXL-d4 as both the monomer tracer and the solvent medium.

Experimental Design Logic

-

Initiator: Triflic acid (TfOH) or Methyl Triflate.

-

Mechanism: Active Chain End (ACE) vs. Activated Monomer (AM).[2]

-

Why DXL-d4? In standard CROP, the polymer backbone signal overlaps with the monomer signal. Using DXL-d4 allows observation of the polymer formation if the polymer is non-deuterated (copolymerization) or allows tracking of the monomer disappearance (C2-H signal shift) with high resolution.[1]

Step-by-Step Methodology

Step 1: Preparation of the Reaction Cell (NMR Tube)

-

Drying: Flame-dry a 5mm Wilmad precision NMR tube under vacuum. Backfill with dry Argon.

-

Reasoning: Cationic polymerization is terminated by trace water.

-

-

Solvent/Monomer Mix: In a glovebox, prepare the monomer solution. If DXL-d4 is the monomer, use it neat. If it is a co-solvent, mix 1:1 with CD₂Cl₂ (to lower viscosity).

-

Internal Standard (Optional): Add 5 µL of Hexamethyldisiloxane (HMDSO).

-

Note: While C2-H is an internal standard, HMDSO provides a chemical shift reference (0 ppm) that does not drift with conversion.[1]

-

Step 2: Instrument Configuration

-

Temperature: Pre-equilibrate the NMR probe to 25°C (or reaction temp).

-

Locking: Lock on the DXL-d4 deuterium signal.

-

Caution: The deuterium signal of DXL-d4 is a multiplet (coupling to C2-H).[1] Ensure the lock parameters (power/gain) are optimized to prevent "lock jumping."

-

-

Shimming: Shim on the C2-H singlet until linewidth < 1.5 Hz.

Step 3: Initiation and Acquisition

-

Pulse Program: Use a standard single-pulse sequence (zg30 or equivalent).

-

Relaxation Delay (D1): Set to 10s. (C2-H protons have long T1 relaxation times; insufficient D1 leads to integration errors).[1]

-

-

Initiation: Inject the initiator (e.g., TfOH in CD₂Cl₂) through a septum directly into the NMR tube.

-

Kinetic Loop: Immediately trigger a multi_zg or pseudo-2D kinetic run.

-

Scans: 4 scans per time point.

-

Interval: 30 seconds for the first 10 minutes, then 5 minutes thereafter.

-

Step 4: Data Processing

-

Phasing: Apply automatic phasing to the first spectrum and propagate to the series.

-

Integration:

-

Integrate the Monomer C2-H (Singlet, ~4.82 ppm).[1]

-

Integrate the Polymer C2-H (Broad singlet, shifted upfield to ~4.75 ppm).

-

-

Calculation:

[1]

Protocol B: Mechanistic Elucidation of Acetal Hydrolysis

Objective: Determine the hydrolytic stability of acetal-based drug linkers using DXL-d4 to distinguish solvent background from analyte degradation.

Workflow Visualization

The following diagram illustrates the decision matrix for using DXL-d4 in hydrolysis studies.

Figure 1: Decision logic and workflow for selecting DXL-d4 in stability assays.[1]

Detailed Protocol

-

Sample Prep: Dissolve the acetal-linked prodrug (10 mM) in DXL-d4 (0.6 mL).

-

Baseline Scan: Acquire a ¹H NMR spectrum.[3][4] Confirm the region 3.5–4.0 ppm is clear of solvent peaks.

-

Verification: Only the prodrug signals should be visible here. If standard dioxolane were used, this region would be opaque.

-

-

Acidification: Add 10 µL of 1M DCl/D₂O. Shake vigorously.

-

Monitoring: Track the appearance of the aldehyde proton (if an aldehyde is released) or the shift of the acetal proton.

-

Key Observation: Watch for the H/D exchange at the C2 position. If the mechanism involves a carbocation intermediate, the C2-H signal may diminish over time if exchange with D₂O occurs, providing mechanistic insight into the transition state.

-

References

-

Penczek, S., & Kubisa, P. (1993). Cationic Ring-Opening Polymerization of Cyclic Acetals.[1][5] In Ring-Opening Polymerization.[1][2][4] Elsevier.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.The Journal of Organic Chemistry, 62(21), 7512-7515.

- Context: Standard reference for chemical shifts, essential for identifying the residual C2-H peak (~4.8 ppm)

-

[1]

-

Chisholm, M. H., et al. (2003). Poly(1,3-dioxolane)

- Context: Provides comparative data for polymer signals which helps in assigning the "new" peaks appearing during the kinetic experiment.

-

[1]

-

Melchiorre, M., et al. (2023).[6] 1,3-Dioxolane compounds (DOXs) as biobased reaction media.[1][6][7]Green Chemistry.[6]

- Context: Validates the stability and solvent properties of dioxolane deriv

Sources

- 1. Brominated Organic Compounds - Pharos [pharos.habitablefuture.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Dioxolane compounds (DOXs) as biobased reaction media - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Deuterated 1,3-Dioxolanes as a Strategic Tool for Advanced Protecting Group Chemistries

Abstract

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and chemo-selectivity.[1][2] The 1,3-dioxolane, a cyclic acetal, is a well-established and reliable protecting group for aldehydes and ketones, valued for its stability under a wide range of non-acidic conditions.[1][3][4] This application note introduces a refined strategy employing deuterated 1,3-dioxolanes to impart enhanced stability and enable novel selective deprotection schemes. By leveraging the kinetic isotope effect (KIE), researchers can achieve differential cleavage of protecting groups that are chemically identical but isotopically distinct. This guide provides the scientific rationale, practical applications, and detailed protocols for the synthesis and strategic deployment of deuterated 1,3-dioxolanes in complex synthetic workflows.

Introduction: Beyond Conventional Carbonyl Protection

The protection of carbonyl functionalities as 1,3-dioxolanes is a cornerstone transformation in organic chemistry.[1][3] This is achieved by the acid-catalyzed reaction of a ketone or aldehyde with ethylene glycol.[4] The resulting cyclic acetal is robust towards bases, nucleophiles, and reducing agents, yet can be readily cleaved under acidic aqueous conditions to regenerate the parent carbonyl.[1][5]

While effective, this strategy can present challenges in polyfunctional molecules where multiple, chemically similar protecting groups require selective removal. Orthogonal protecting groups, which are removed under different sets of conditions, offer one solution.[6] However, an alternative and more subtle approach involves isotopic labeling. By replacing the four protons on the ethylene glycol backbone with deuterium, we create a deuterated 1,3-dioxolane. This seemingly minor change can have a significant impact on the molecule's reactivity, governed by the kinetic isotope effect.

The Scientific Principle: The Kinetic Isotope Effect (KIE) in Acetal Hydrolysis

The kinetic isotope effect (KIE) describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[7] For hydrogen and deuterium, this effect is particularly pronounced due to the twofold difference in mass. A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break.

In the context of acid-catalyzed acetal hydrolysis, the rate-determining step is the cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion intermediate.[8] While the C-H/C-D bonds on the dioxolane ring are not directly broken in this step, a secondary KIE can be observed. The presence of deuterium can influence the stability of the transition state leading to the oxocarbenium ion. It has been observed that replacing hydrogen with deuterium can affect reaction kinetics.[9] Specifically, the hydrolysis of deuterated acetals can be slower than their non-deuterated counterparts. Studies on the hydrolysis of keten acetals have shown significant primary kinetic hydrogen isotope effects (kH/kD) of approximately 3.0 for hydrogen-ion catalysis and around 5.3 for carboxylic acid catalysis.[10] This rate difference, even if modest, can be exploited to achieve selective deprotection.

Mechanism of Acid-Catalyzed Dioxolane Hydrolysis

The hydrolysis proceeds via a multi-step mechanism initiated by protonation of one of the acetal oxygen atoms. This is followed by the rate-limiting cleavage of the C-O bond to generate a stabilized oxocarbenium ion and ethylene glycol. Subsequent attack by water and deprotonation yields a hemiacetal, which then breaks down to regenerate the carbonyl compound.

Caption: Mechanism of Acid-Catalyzed 1,3-Dioxolane Hydrolysis.

Strategic Applications in Drug Development and Complex Synthesis

The enhanced stability of deuterated 1,3-dioxolanes opens up new avenues for designing synthetic routes, particularly in the pharmaceutical industry where complex, multi-functional molecules are common.

-

Selective Deprotection: In a molecule containing both a standard 1,3-dioxolane and a deuterated 1,3-dioxolane, carefully controlled acidic conditions can be applied to hydrolyze the non-deuterated group while leaving the more robust deuterated group intact. This allows for sequential manipulation of different carbonyl groups within the same molecule.

-

Increased Stability to Acidic Reagents: Certain synthetic steps may require mildly acidic conditions that would typically cleave a standard dioxolane. A deuterated dioxolane might provide the necessary stability to withstand these conditions, thus simplifying the overall synthetic sequence and avoiding additional protection/deprotection steps.

-

Mechanistic Studies: The KIE associated with deuterated dioxolanes can be used as a probe to investigate the mechanisms of complex reactions where the protecting group's stability is a factor.[7]

Comparative Stability Data

The following table summarizes hypothetical relative hydrolysis rates for a standard (H4) and a deuterated (D4) 1,3-dioxolane under identical mild acidic conditions. The rate difference forms the basis for selective deprotection strategies.

| Protecting Group | Structure | Relative Rate of Hydrolysis (k_rel) |

| Standard 1,3-Dioxolane | Ethylene Glycol Acetal | 1.00 |

| Deuterated 1,3-Dioxolane | (D4)-Ethylene Glycol Acetal | ~0.7 - 0.8 (Slower) |

Note: The exact rate difference is substrate-dependent and must be determined empirically for each specific application.

Experimental Protocols

Protocol 1: Synthesis of (D4)-Ethane-1,2-diol

The key reagent for forming the deuterated protecting group is (D4)-ethane-1,2-diol. While commercially available, it can also be synthesized from deuterated starting materials. One common laboratory-scale approach involves the reduction of a deuterated oxalic acid derivative.[9]

Materials:

-

(D2)-Oxalic acid

-

Lithium aluminum deuteride (LAD) or Sodium borodeuteride (NaBD4)

-

Anhydrous diethyl ether or THF

-

Dry ice/acetone bath

-

1 M DCl in D2O (for workup)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Suspension: Suspend (D2)-Oxalic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Reduction: Slowly add a solution of LAD (or a suitable deuteride reducing agent) in THF to the cooled suspension via the dropping funnel.

-

Reaction: Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature overnight.

-

Quenching: Carefully quench the reaction by slowly adding ethyl acetate, followed by a cautious addition of 1 M DCl in D2O to neutralize the excess reducing agent and hydrolyze the aluminum salts.

-

Extraction: Extract the aqueous layer multiple times with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude diol by distillation or column chromatography.

Protocol 2: Protection of a Carbonyl Compound with (D4)-Ethane-1,2-diol

This protocol describes the formation of a deuterated 1,3-dioxolane using cyclohexanone as a model substrate. The procedure is analogous to standard acetal formation.[4]

Materials:

-

Cyclohexanone (1.0 eq)

-

(D4)-Ethane-1,2-diol (1.2 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.05 eq, catalyst)

-

Toluene

-

Dean-Stark apparatus

Procedure:

-

Setup: To a round-bottom flask, add cyclohexanone, (D4)-ethane-1,2-diol, and a catalytic amount of p-TsOH in toluene.

-

Reflux: Equip the flask with a Dean-Stark apparatus and a condenser and bring the mixture to reflux.

-

Water Removal: Continue to reflux until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.[4]

-

Workup: Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting deuterated dioxolane can be purified further by distillation or chromatography if necessary.

Workflow for Selective Deprotection

This diagram illustrates the strategic advantage of using a deuterated dioxolane.

Caption: Strategic workflow for selective deprotection.

Protocol 3: Selective Deprotection

This protocol provides a starting point for the selective cleavage of a standard 1,3-dioxolane in the presence of its deuterated analogue. Note: Optimal conditions (acid concentration, temperature, reaction time) must be determined for each specific substrate.

Materials:

-

Substrate with both H4- and D4-dioxolane groups

-

Tetrahydrofuran (THF) and Water (e.g., 4:1 v/v)

-

0.1 M Hydrochloric Acid (HCl)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolution: Dissolve the substrate in a THF/water mixture.

-

Acidification: Add a carefully measured amount of 0.1 M HCl. The precise amount should be determined through screening experiments, starting with catalytic quantities.

-

Monitoring: Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material and the appearance of the mono-deprotected product.

-

Quenching: Once the selective deprotection is complete (or has reached optimal conversion), quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acid.

-

Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate. Purify the desired mono-deprotected product using flash column chromatography.

Conclusion

The use of deuterated 1,3-dioxolanes represents a sophisticated extension of a classic protecting group strategy. By harnessing the kinetic isotope effect, chemists can introduce a level of stability that enables highly selective deprotection schemes, which are difficult or impossible to achieve with standard protecting groups alone. This technique provides a powerful tool for streamlining the synthesis of complex molecules, offering greater control and flexibility in the design of synthetic routes for drug discovery and development. The protocols and strategies outlined in this note serve as a comprehensive guide for researchers looking to incorporate this advanced methodology into their synthetic toolbox.

References

-

Synthesis and Biological Activity of new 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

-

Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.). Science of Synthesis. Retrieved February 3, 2026, from [Link]

-

Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. (n.d.). Silver Fern Chemical. Retrieved February 3, 2026, from [Link]

-

Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

-

Benefits of Protecting Groups in Organic Synthesis. (2023, May 8). Labinsights. Retrieved February 3, 2026, from [Link]

-

Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

-

Synthesis of Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. (2024, February 5). Advanced Journal of Chemistry, Section A. Retrieved February 3, 2026, from [Link]

-

PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti. Retrieved February 3, 2026, from [Link]

-

A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

-

Reactions of keten acetals. Part I. The hydrolysis of cyanoketen dimethyl acetal; general acid catalysis and kinetic hydrogen isotope effects. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved February 3, 2026, from [Link]

-

An Oxygen-18 Study of Acetal Formation and Hydrolysis. (n.d.). Canadian Science Publishing. Retrieved February 3, 2026, from [Link]

-

Kinetic Isotope Effects in Organic Chemistry. (2005, September 14). Macmillan Group Meeting. Retrieved February 3, 2026, from [Link]

-

Kinetic Isotope Effects. (2024, May 4). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protective Groups [organic-chemistry.org]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. CAS 2065-73-8: Ethanedioic acid-1,2-d2 | CymitQuimica [cymitquimica.com]

- 10. Reactions of keten acetals. Part I. The hydrolysis of cyanoketen dimethyl acetal; general acid catalysis and kinetic hydrogen isotope effects - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Application Note: High-Sensitivity Quantification of Ethylene Glycol via In-Situ Derivatization to 1,3-Dioxolane

This Application Note is designed for analytical chemists and toxicologists requiring a high-sensitivity method for Ethylene Glycol (EG) quantification. It addresses the technical challenge of analyzing polar, non-volatile glycols by leveraging in-situ derivatization to 1,3-dioxolane, utilizing 1,3-Dioxolane-4,4,5,5-d4 as the Internal Standard (IS) for Headspace GC-MS analysis.

Method: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Analyte: Ethylene Glycol (CAS: 107-21-1) Internal Standard: this compound (CAS: 1065467-16-0) Derivative: 1,3-Dioxolane

Introduction & Scientific Rationale

Ethylene glycol (EG) analysis is notoriously difficult in complex matrices (blood, pharmaceutical formulations, environmental samples) due to its high polarity, low volatility (BP: 197.3°C), and tendency to adsorb to glass liners (peak tailing). Traditional direct-injection methods often suffer from poor sensitivity and matrix contamination.

This protocol circumvents these limitations through chemical derivatization .[1] By reacting EG with formaldehyde under acidic catalysis, we convert the non-volatile diol into 1,3-dioxolane , a highly volatile cyclic acetal (BP: 75°C).

The Role of this compound

The user-specified internal standard, This compound , is the deuterated analog of the reaction product.

-

Function: It serves as a volumetric and detector response standard.

-

Placement: Because the IS is the product analog, it is introduced post-derivatization (or immediately prior to headspace incubation).

-

Advantage: It perfectly mimics the partitioning coefficient (

) of the analyte derivative in the headspace and its ionization behavior in the MS source, correcting for matrix effects on volatility and detector drift.

Reaction Mechanism

The transformation relies on the acid-catalyzed acetalization of 1,2-diols.

Chemical Equation:

Pathway Visualization

Figure 1: Acid-catalyzed cyclization of ethylene glycol to 1,3-dioxolane.

Experimental Protocol

Reagents & Equipment

-

Reagents:

-

Ethylene Glycol standard (TraceCERT® or equivalent).

-

Internal Standard: this compound (>99 atom % D).

-

Derivatization Reagent: 4% Aqueous Formaldehyde (Methanal) or Paraformaldehyde dissolved in 50% H2SO4.

-

Catalyst: Concentrated Sulfuric Acid (

). -

Salt: Sodium Sulfate (

) anhydrous (to enhance headspace partitioning).

-

-

Instrumentation:

-

GC System with Split/Splitless inlet.

-

Mass Spectrometer (Single Quadrupole or Triple Quad).

-

Headspace Autosampler (Loop or Syringe based).

-

Column: DB-624 or VF-624ms (30m x 0.25mm x 1.4µm) – optimized for volatiles.

-

Step-by-Step Workflow

Critical Note on IS Addition: Since the IS is the derivative analog, it does not correct for the derivatization reaction yield. Therefore, reaction conditions (time, temp, acid conc.) must be kept strictly precise across all samples and calibrators.

-

Preparation of Standards:

-

Prepare a stock solution of Ethylene Glycol in water (e.g., 10 mg/mL).

-

Prepare working standards (range: 1 – 100 µg/mL).

-

-

Derivatization Reaction:

-

Transfer 200 µL of Sample/Standard into a 20 mL Headspace Vial.

-

Add 200 µL of Derivatizing Reagent (Formaldehyde/H2SO4 mix).

-

Cap tightly and vortex.

-

Incubate at 60°C for 30 minutes to drive the cyclization.

-

Cool to room temperature.

-

-

IS Addition & Salting Out:

-

Open vial (or inject through septum if possible to avoid loss).

-

Add 1.0 g of anhydrous

(Salting out increases sensitivity). -

Add 20 µL of 1,3-Dioxolane-d4 IS solution (50 µg/mL in methanol).

-

Immediately crimp the cap with a PTFE/Silicone septum.

-

-

Headspace Analysis:

-

Transfer to HS-GC-MS autosampler.

-

Instrumental Parameters

| Parameter | Setting |

| HS Oven Temp | 80°C |

| HS Equilibration | 15 minutes (with agitation) |

| GC Inlet | 220°C, Split 10:1 |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |

| Oven Program | 40°C (hold 2 min) |

| MS Source | 230°C, EI Mode (70 eV) |

| Acquisition | SIM Mode (Selected Ion Monitoring) |

SIM Parameters (Quantification)

| Compound | Target Ion (m/z) | Qualifier Ions (m/z) | Ret. Time (approx) |

| 1,3-Dioxolane (Analyte) | 73 | 45, 29 | 3.5 min |

| 1,3-Dioxolane-d4 (IS) | 77 | 47, 31 | 3.5 min |

Note: The molecular ion (

Analytical Workflow Diagram

Figure 2: Operational workflow from sample derivatization to MS quantification.

Data Analysis & Validation

Calculation

Quantification is performed using the Internal Standard Method .

Performance Characteristics (Expected)

-

Linearity:

(Range: 1 – 100 µg/mL). -

LOD: ~0.1 µg/mL (Due to the high efficiency of HS extraction for dioxolanes).

-

Precision: RSD < 5% (When derivatization time is strictly controlled).

Troubleshooting

-

Low Sensitivity: Ensure the reaction vial is sealed tight during the 60°C heating step. Loss of formaldehyde results in poor conversion.

-

Interferences: Acetaldehyde (if present) will form 2-methyl-1,3-dioxolane. The GC method separates this easily from the formaldehyde derivative.

References

-

Brocco, D. et al. (1997). Determination of ethylene glycol in air by gas chromatography. Uses derivatization logic for volatile conversion.[1] Link

-

Hanstveit, O. et al. (1998).[2] Environmental fate and effects of 1,3-dioxolane.[2] Provides physical property data for the derivative.[1] Link

-

Sigma-Aldrich. (2024). This compound Product Specification. Isotope purity and chemical stability data. Link

-

FDA. (2023). Gas Chromatography-Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol.[3][4] General grounding on EG toxicity limits. Link

Sources

- 1. A novel derivatization of ethylene glycol from human serum using 4-carbethoxyhexafluorobutyryl chloride for unambiguous gas chromatography-chemical ionization mass spectrometric identification and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. gcms.labrulez.com [gcms.labrulez.com]

Application Note & Protocol: The Use of 1,3-Dioxolane-4,4,5,5-d4 for the Accurate Quantification of Emerging Contaminants in Environmental Samples

Introduction: Addressing a New Class of Environmental Contaminants

The landscape of environmental analysis is in a constant state of evolution, with new industrial chemicals and byproducts continually emerging as potential threats to ecosystems and human health. Among these are 1,3-dioxolanes and their derivatives, which have been identified in industrial effluents, sometimes at concentrations exceeding those of more well-known contaminants like 1,4-dioxane.[1] The structural similarity of these compounds to regulated substances, coupled with their mobility in aqueous systems, necessitates the development of robust and accurate analytical methods for their detection and quantification in various environmental matrices.

This application note details a protocol for the analysis of 1,3-dioxolane in environmental samples, employing 1,3-Dioxolane-4,4,5,5-d4 as an internal standard. The use of a stable isotope-labeled standard is paramount for achieving the highest degree of accuracy and precision in mass spectrometry-based quantification, a technique known as isotope dilution.

The Rationale for Isotope Dilution Mass Spectrometry

Quantitative analysis of trace contaminants in complex environmental matrices such as wastewater, groundwater, or soil is fraught with challenges. Matrix effects, sample preparation inconsistencies, and instrumental variability can all introduce significant error. Isotope dilution is a powerful technique that mitigates these issues.

Causality of Experimental Choice: By introducing a known quantity of a deuterated standard (in this case, this compound) into the sample at the beginning of the analytical workflow, we create a near-perfect internal reference. This deuterated analog is chemically identical to the target analyte (1,3-dioxolane) in its behavior during extraction, derivatization, and chromatographic separation. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. The ratio of the native analyte to the labeled standard is what is measured, and this ratio remains constant regardless of variations in sample recovery. This principle is the foundation of many robust analytical methods, including those established by the U.S. Environmental Protection Agency (EPA) for compounds like 1,4-dioxane, where 1,4-dioxane-d8 is the designated internal standard.[2][3][4]

Analytical Workflow Overview

The following diagram illustrates the general workflow for the analysis of 1,3-dioxolane in an aqueous environmental sample using this compound as an internal standard.

Caption: General workflow for the analysis of 1,3-dioxolane using a deuterated internal standard.

Detailed Application Protocol: Analysis of 1,3-Dioxolane in Water

This protocol is adapted from the principles of EPA Method 522, which is designed for the analysis of 1,4-dioxane in drinking water.[4][5] It is presented as a robust starting point for method development and validation for 1,3-dioxolane.

Reagents and Materials

-

This compound Stock Solution: 1000 µg/mL in methanol.

-

1,3-Dioxolane Native Standard: Purity >99%.

-

Solvents: Methanol, Dichloromethane (DCM), Acetone (pesticide grade or equivalent).

-

Reagent Water: Purified water free of interfering analytes.

-

Solid Phase Extraction (SPE) Cartridges: Activated coconut charcoal-based cartridges are recommended based on their efficacy for the analogous 1,4-dioxane.

-

Sodium Sulfate: Anhydrous, granular.

-

Glassware: Volumetric flasks, autosampler vials with PTFE-lined septa, graduated cylinders.

Preparation of Standards

-

Internal Standard (IS) Stock Solution (10 µg/mL): Dilute the this compound stock solution in methanol.

-